

## An In-depth Technical Guide to SR 1824: A Non-Agonist PPARy Ligand

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

SR 1824 is a novel synthetic compound identified as a potent and selective non-agonist ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARy). Unlike classical thiazolidinedione (TZD) agonists, SR 1824 does not activate PPARy-mediated gene transcription. Instead, its primary mechanism of action involves the inhibition of Cyclin-Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARy at serine 273. This targeted activity has positioned SR 1824 and its analogs as potential therapeutic agents for type 2 diabetes and other metabolic disorders, potentially avoiding the adverse side effects associated with full PPARy agonism. This guide provides a comprehensive overview of the technical details of SR 1824, including its biochemical properties, mechanism of action, and the experimental protocols used for its characterization.

#### **Core Compound Properties**

**SR 1824** is a biphenyl carboxylic acid derivative with a complex indole moiety.



| Property              | Value                                                                                                               | Reference |
|-----------------------|---------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name            | (S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid | [1]       |
| CAS Number            | 1338259-06-5                                                                                                        | [1]       |
| Molecular Formula     | C33H29BrN2O3                                                                                                        | [1]       |
| Molecular Weight      | 581.5 g/mol                                                                                                         | [1]       |
| Binding Affinity (Ki) | 10 nM for PPARy                                                                                                     | [1]       |

# Mechanism of Action: A Novel Approach to PPARy Modulation

**SR 1824** represents a distinct class of PPARy ligands that decouple the receptor's anti-diabetic effects from its classical transcriptional agonism. The central mechanism revolves around the inhibition of Cdk5-mediated phosphorylation of PPARy.

In obese states, increased activity of Cdk5 leads to the phosphorylation of PPARy at serine 273. This phosphorylation event is associated with the dysregulation of key metabolic genes, contributing to insulin resistance.[2] Classical PPARy agonists, like rosiglitazone, exert their therapeutic effects in part by blocking this phosphorylation.

SR 1824 binds to PPARy with high affinity but does not induce the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription.[3][4] However, this binding conformation effectively prevents Cdk5 from accessing and phosphorylating serine 273.[3][4] By specifically targeting this phosphorylation event, SR 1824 is proposed to ameliorate insulin resistance without inducing the adipogenesis and fluid retention associated with full PPARy agonists.[4]

#### **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Mechanism of **SR 1824** action.

#### **Quantitative In Vitro Activity**

While the seminal work by Choi et al. (2011) extensively characterizes **SR 1824**, it is important to note that specific IC<sub>50</sub> or EC<sub>50</sub> values for **SR 1824** in functional assays are not explicitly reported in the main text or supplementary information of the publication. The activity is described qualitatively as potent inhibition of phosphorylation and lack of transcriptional agonism.[4] For its closely related analog, SR1664, the half-maximal effects for blocking Cdk5-mediated phosphorylation were reported to be between 20 and 200 nM.[4]

| Assay                                  | SR 1824 Result                     | SR1664 (Analog)<br>Result         | Reference |
|----------------------------------------|------------------------------------|-----------------------------------|-----------|
| PPARy Transcriptional<br>Activity      | Little to no classical agonism     | Essentially no agonism            | [4]       |
| In Vitro Cdk5 Phosphorylation of PPARy | Potent blockade of phosphorylation | Half-maximal effect:<br>20-200 nM | [4]       |
| TNF-α-Induced PPARy Phosphorylation    | Effective blockade in cells        | Not Reported                      | [4]       |



#### **Experimental Protocols**

The following are detailed methodologies for the key experiments used to characterize **SR 1824**, based on the descriptions provided in Choi et al., 2011.[4]

#### **PPARy Transcriptional Activity Assay**

- · Cell Line: COS-1 cells.
- · Reagents:
  - Expression vectors for Gal4-PPARy LBD (ligand-binding domain) fusion protein.
  - UAS-luciferase reporter vector.
  - β-galactosidase expression vector (for transfection control).
  - Lipofectamine 2000 (or similar transfection reagent).
  - DMEM with 10% charcoal-stripped fetal bovine serum.
  - SR 1824, Rosiglitazone (positive control), and vehicle (DMSO).
  - Luciferase assay reagent.
  - β-galactosidase assay reagent.
- Protocol:
  - Seed COS-1 cells in 24-well plates at a density of 5 x 10<sup>4</sup> cells per well.
  - After 24 hours, transfect cells with the Gal4-PPARy LBD, UAS-luciferase, and β-galactosidase expression vectors using Lipofectamine 2000 according to the manufacturer's protocol.
  - After 6 hours of transfection, replace the medium with DMEM containing 10% charcoalstripped serum.
  - Add SR 1824, rosiglitazone, or vehicle at various concentrations to the cells.



- Incubate for 24 hours.
- Lyse the cells and measure luciferase and β-galactosidase activities.
- Normalize luciferase activity to β-galactosidase activity to control for transfection efficiency.
- Express results as fold activation relative to the vehicle control.

#### In Vitro Cdk5 Kinase Assay

- · Reagents:
  - Recombinant active Cdk5/p25 complex.
  - Recombinant GST-PPARy protein.
  - Recombinant Rb protein (control substrate).
  - [y-32P]ATP.
  - Kinase buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl<sub>2</sub>, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
  - SR 1824, Rosiglitazone, and vehicle (DMSO).
  - SDS-PAGE gels and autoradiography equipment.
- Protocol:
  - Set up kinase reactions in a total volume of 25 μL.
  - To each reaction, add kinase buffer, 1 μg of GST-PPARy or Rb protein, and the indicated concentrations of SR 1824, rosiglitazone, or vehicle.
  - Initiate the reaction by adding 10  $\mu$ M ATP containing 10  $\mu$ Ci of [y-32P]ATP.
  - Incubate the reactions at 30°C for 30 minutes.
  - Stop the reactions by adding SDS-PAGE loading buffer.



- Separate the proteins by SDS-PAGE.
- Visualize the phosphorylated proteins by autoradiography.
- Quantify band intensities using densitometry.

#### TNF- $\alpha$ -Induced PPARy Phosphorylation in MEFs

- Cell Line: Mouse embryonic fibroblasts (MEFs) derived from PPARy knockout mice, stably expressing wild-type PPARy.
- Reagents:
  - DMEM with 10% fetal bovine serum.
  - Adipogenic differentiation cocktail (e.g., dexamethasone, insulin, IBMX).
  - Recombinant mouse TNF-α.
  - SR 1824, Rosiglitazone, and vehicle (DMSO).
  - Lysis buffer with protease and phosphatase inhibitors.
  - Antibodies: anti-phospho-PPARy (Ser273) and anti-total PPARy.
  - Western blotting reagents and equipment.
- Protocol:
  - Differentiate the PPARy-expressing MEFs into adipocytes by treating with the adipogenic cocktail for 8 days.
  - On day 8, treat the differentiated adipocytes with SR 1824, rosiglitazone, or vehicle for 24 hours.
  - $\circ$  Induce PPARy phosphorylation by treating the cells with 1 nM TNF- $\alpha$  for 30 minutes.
  - Lyse the cells and collect the protein extracts.



- Determine protein concentration using a BCA assay.
- Perform Western blot analysis using antibodies against phospho-PPARy (Ser273) and total PPARy.
- Normalize the phospho-PPARy signal to the total PPARy signal.

#### **Experimental Workflow Diagram**



Click to download full resolution via product page

Caption: Generalized workflow for in vitro assays.

## **Synthesis**



A detailed, step-by-step synthesis protocol for **SR 1824** is not readily available in the primary scientific literature. However, based on its chemical structure, a plausible synthetic route would involve a multi-step process likely culminating in a Suzuki coupling to form the biphenyl core, followed by an amidation reaction to attach the chiral amine side chain to the indole-5-carboxylic acid moiety. The synthesis of related biphenyl carboxylic acid indole derivatives often involves the following key transformations:

- Formation of the Biphenyl Core: Suzuki-Miyaura cross-coupling between a boronic acid derivative and an aryl halide.
- Indole Synthesis/Functionalization: Fischer indole synthesis or other methods to construct the indole ring system, followed by functionalization at the desired positions.
- Amide Bond Formation: Coupling of the indole-5-carboxylic acid with the chiral (S)-1-(4-bromophenyl)ethanamine.

#### In Vivo and Clinical Data

To date, there is no published in vivo data for **SR 1824**. Studies on its close analog, SR1664, have demonstrated anti-diabetic effects in mouse models of insulin resistance without the weight gain and fluid retention observed with full PPARy agonists.[4] There are currently no clinical trials involving **SR 1824**.

#### Conclusion

**SR 1824** is a valuable research tool for dissecting the distinct signaling pathways regulated by PPARy. Its unique mechanism of action, characterized by potent inhibition of Cdk5-mediated phosphorylation without classical agonism, offers a promising therapeutic strategy for metabolic diseases. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. caymanchem.com [caymanchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to SR 1824: A Non-Agonist PPARy Ligand]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591233#what-is-sr-1824-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com